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Compound of Interest

Compound Name:
4-Amino-2-fluorophenol

hydrochloride

Cat. No.: B111961 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 4-Amino-2-
fluorophenol hydrochloride and its structurally related alternatives. The information

presented is intended to assist researchers in compound identification, quality control, and the

selection of appropriate analytical techniques for their specific research needs.

Introduction
4-Amino-2-fluorophenol hydrochloride is a valuable building block in medicinal chemistry

and materials science. Accurate spectroscopic characterization is crucial for ensuring its purity

and for tracking its transformation in chemical reactions. This guide offers a centralized

resource for its spectroscopic properties and compares them with common alternatives,

including 4-aminophenol, 2-amino-4-fluorophenol, and 4-amino-2-chlorophenol.

Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for 4-Amino-2-fluorophenol
hydrochloride and its alternatives.

Table 1: 1H NMR Spectroscopic Data
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Compound Solvent
Chemical Shifts (δ, ppm)
and Coupling Constants
(J, Hz)

4-Amino-2-fluorophenol

hydrochloride
Data not available

4-Aminophenol DMSO-d6

8.37 (s, 1H, OH), 6.48-6.50 (d,

J=10 Hz, 2H, Ar-H), 6.42-6.44

(d, J=10 Hz, 2H, Ar-H), 4.38 (s,

2H, NH2)

2-Amino-4-fluorophenol Data not available

4-Amino-2-chlorophenol DMSO-d6

9.2 (s, 1H, OH), 6.60 (d, J=8.3

Hz, 1H, Ar-H), 6.60 (d, J=2.5

Hz, 1H, Ar-H), 6.39 (dd, J=8.3,

2.5 Hz, 1H, Ar-H), 4.8 (br s,

2H, NH2)[1]

Table 2: 13C NMR Spectroscopic Data

Compound Solvent Chemical Shifts (δ, ppm)

4-Amino-2-fluorophenol

hydrochloride
Methanol-d4

See Figure S2 in the cited

literature for the spectrum.[2]

4-Aminophenol DMSO-d6
168.09, 153.70, 131.82,

113.18

2-Amino-4-fluorophenol Data not available

4-Amino-2-chlorophenol Data not available

Table 3: IR Spectroscopic Data
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Compound Technique
Key Absorption Bands
(cm-1)

4-Amino-2-fluorophenol

hydrochloride
Data not available

4-Aminophenol KBr Pellet

3350-3200 (N-H, O-H

stretching), 1610 (N-H

bending), 1510 (C=C aromatic

stretching), 1240 (C-O

stretching), 830 (para-

disubstituted benzene)

2-Amino-4-fluorophenol Data not available

4-Amino-2-chlorophenol Nujol Mull

A spectrum is available and

can be viewed on

SpectraBase.[3]

Table 4: Mass Spectrometry Data

Compound Ionization Method
[M+H]+ (m/z) or Key
Fragments

4-Amino-2-fluorophenol ESI 128.1

4-Aminophenol EI 109 (M+), 80, 53

2-Amino-4-fluorophenol Data not available

4-Amino-2-chlorophenol Data not available

Note: Data for the hydrochloride salt of 4-Amino-2-fluorophenol is limited. The provided mass

spectrometry data is for the free base.

Experimental Protocols
Standard protocols for acquiring the spectroscopic data presented above are outlined below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable

deuterated solvent (e.g., DMSO-d6, Methanol-d4, Chloroform-d) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

1H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm

for organic molecules).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Integrate the signals to determine the relative number of protons.

13C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200

ppm).

A larger number of scans is usually required compared to 1H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a benchtop FTIR spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The spectrum is typically recorded in the range of 4000-400 cm-1.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Impact - EI).

Data Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

For ESI, the protonated molecule [M+H]+ is often observed. For EI, the molecular ion (M+)

and characteristic fragment ions are detected.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a small

organic molecule like 4-Amino-2-fluorophenol hydrochloride.
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Caption: Workflow for Spectroscopic Analysis.

This guide serves as a starting point for researchers working with 4-Amino-2-fluorophenol
hydrochloride and related compounds. For definitive identification and characterization, it is

always recommended to acquire and interpret full spectroscopic data on the specific batch of

the compound being used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluorophenol-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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